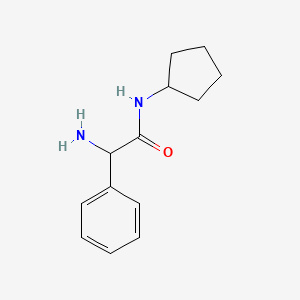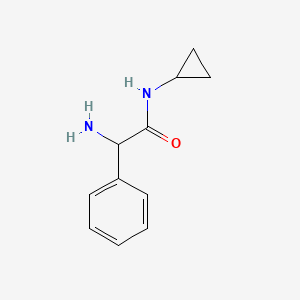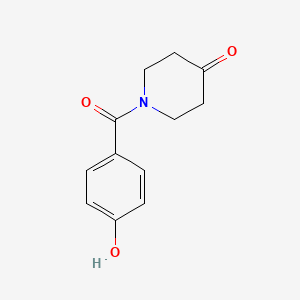
1-(4-Hydroxybenzoyl)piperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is characterized by the presence of a benzene ring attached to a piperidin-4-one moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxybenzoyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with piperidin-4-one in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under mild conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and ensure consistency in the quality of the final product.
化学反应分析
Types of Reactions: 1-(4-Hydroxybenzoyl)piperidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can produce alcohols or amines as the major products.
Substitution: Substitution reactions can result in the formation of various derivatives of the compound, depending on the nucleophile used.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has explored its use in the development of new therapeutic agents for the treatment of diseases such as cancer and diabetes.
Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism by which 1-(4-Hydroxybenzoyl)piperidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound may also modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
相似化合物的比较
1-(4-Hydroxybenzoyl)piperidin-4-one can be compared with other similar compounds, such as 1-(3-Hydroxybenzoyl)piperidin-4-one and 1-(2-Hydroxybenzoyl)piperidin-4-one. While these compounds share structural similarities, they may exhibit different biological activities and properties due to the position of the hydroxyl group on the benzene ring. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and biological effects.
属性
IUPAC Name |
1-(4-hydroxybenzoyl)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10-3-1-9(2-4-10)12(16)13-7-5-11(15)6-8-13/h1-4,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVMVULLVKJCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B7808338.png)


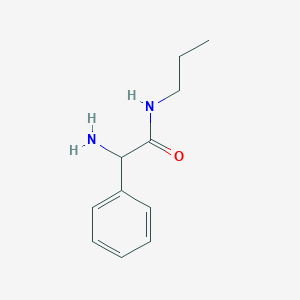
![2-amino-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7808361.png)
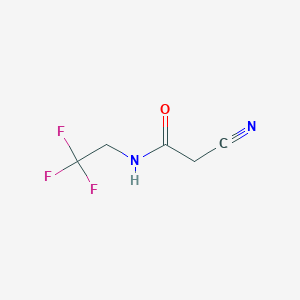
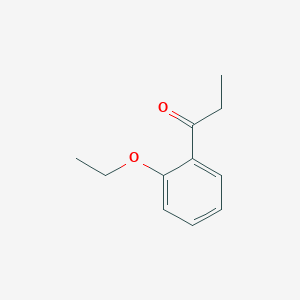
![2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7808372.png)

